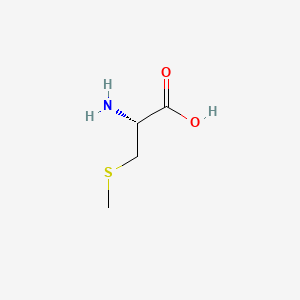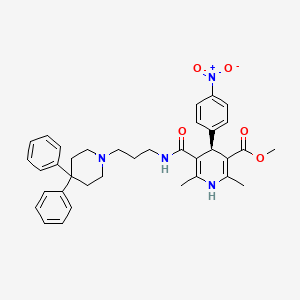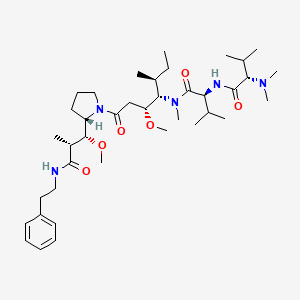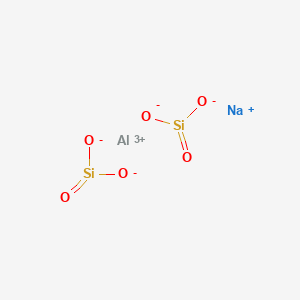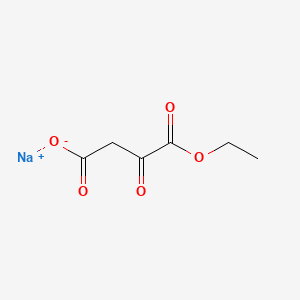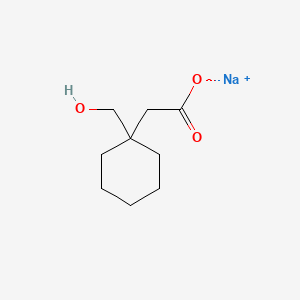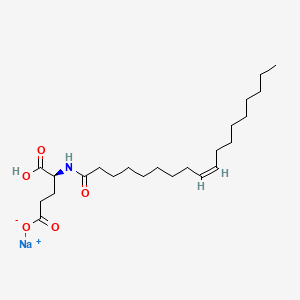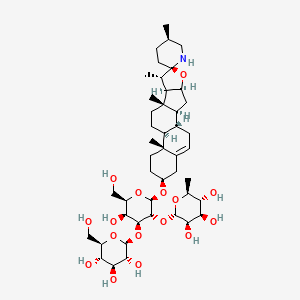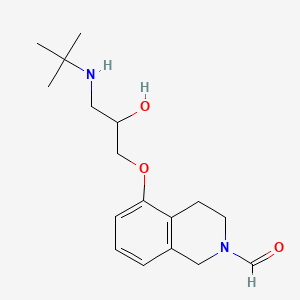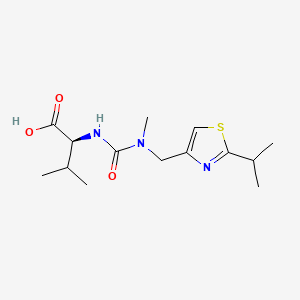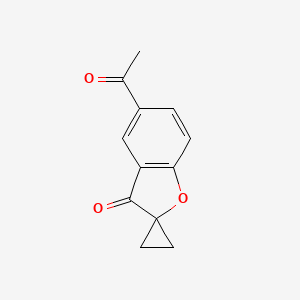
Spizofurone
概述
描述
螺哌酮,也称为 AG-629,是一种由武田药品工业株式会社获得专利的螺苯并呋喃酮衍生物。它主要以其抗溃疡特性而闻名。 螺哌酮在临床前模型中显示出令人鼓舞的结果,特别是在麻醉犬中增加胃粘膜血流量 .
科学研究应用
螺哌酮在科学研究中具有广泛的应用:
化学: 它被用作研究螺苯并呋喃酮衍生物及其反应性的模型化合物。
生物学: 研究螺哌酮对胃粘膜血流量的影响及其对胃粘膜的潜在保护作用。
医药: 其主要用途是作为抗溃疡剂,已被证明可以增加胃粘膜血流量并促进溃疡愈合。
工业: 螺哌酮用于开发针对胃溃疡和相关疾病的新药 .
安全和危害
未来方向
作用机制
螺哌酮通过增加胃粘膜血流量来发挥其作用,这有助于溃疡的愈合。它通过局部和全身途径发挥作用,类似于前列腺素 E2 (PGE2) 的作用机制。 这种血流量的增加有助于为胃粘膜提供必要的营养物质和氧气,从而促进愈合 .
生化分析
Biochemical Properties
Spizofurone is an anti-ulcer compound with increased gastric mucosal blood flow activity . It has a similar mechanism of action to PGE2 . This compound is capable of acting through local and systemic pathways and may promote ulcer healing by improving blood supply to the gastric mucosa .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by increasing gastric mucosal blood flow
Molecular Mechanism
It is known that this compound has a similar mechanism of action to PGE2 . It is capable of acting through local and systemic pathways and may promote ulcer healing by improving blood supply to the gastric mucosa .
Temporal Effects in Laboratory Settings
It is known that this compound can suppress ulceration in a dose-dependent manner
Dosage Effects in Animal Models
In animal models, oral doses of this compound have been shown to suppress ulceration . It has been suggested that oral administration of 50 mg/kg of vexibinol, a flavanol found in the extract, inhibited ulceration more effectively than this compound at 100 mg/kg .
准备方法
合成路线和反应条件
螺哌酮的合成涉及多个步骤:
甲基-5-乙酰水杨酸与α-溴-γ-丁内酯反应: 该反应在碳酸钾存在下,于回流的丙酮中进行,生成α-[(2-甲氧羰基-4-乙酰苯基)氧基]-γ-丁内酯。
水解: 然后用甲醇中的氢氧化钠将产物水解,生成α-[(2-羧基-4-乙酰苯基)氧基]-γ-丁内酯。
环化: 该中间体在回流的乙酸酐中进行环化,形成5-乙酰-4',5'-二氢螺[苯并呋喃-2(3H),3'(2'H)-呋喃]-2',3-二酮。
最终处理: 最终化合物在含有氯化钠的二甲基亚砜中于 155°C 处理.
工业生产方法
化学反应分析
反应类型
螺哌酮会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,形成不同的衍生物。
还原: 还原反应可以改变其官能团,导致不同的类似物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产物
相似化合物的比较
类似化合物
前列腺素 E2 (PGE2): 在增加胃粘膜血流量方面具有类似的作用机制。
独特性
属性
IUPAC Name |
5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETMGIIITGNLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868144 | |
| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72492-12-7 | |
| Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spizofurone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIZOFURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Spizofurone in treating ulcers?
A1: Research suggests that this compound exerts its anti-ulcer effect primarily by increasing gastric mucosal blood flow. This enhanced blood flow is thought to contribute to the protection and healing of the gastric mucosa. []
Q2: How does this compound compare to other anti-ulcer drugs like Cimetidine in preclinical models?
A2: Studies in animal models demonstrate that this compound exhibits synergistic effects when used in combination with Cimetidine, a histamine H2-receptor antagonist. [] This suggests a potential for combination therapy to enhance ulcer treatment efficacy.
Q3: Does this compound share a similar mechanism of action with Prostaglandin E2 in treating ulcers?
A3: Both this compound and Prostaglandin E2 have demonstrated a similar ability to counteract the negative effects of indomethacin on gastric mucosal blood flow in canine models. [] Indomethacin is known to induce gastric ulcers by reducing mucosal blood flow. This suggests that both agents may share a similar pathway in promoting ulcer healing, but further research is needed to confirm this.
Q4: Has the structure-activity relationship of this compound and related compounds been explored?
A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on this compound analogs. Researchers found that introducing specific modifications, such as electron-withdrawing substituents on the aromatic ring and replacing the phenyl ring with heterocyclic nuclei, led to enhanced anti-ulcer activity in various models. []
Q5: Is there evidence that this compound can prevent ulcer formation in stressful situations?
A5: Studies have shown that this compound effectively inhibits gastric ulcers induced by water immersion stress in rats. [] This finding suggests that this compound may have protective effects against stress-induced ulcers, which are often associated with decreased mucosal blood flow and impaired epithelial barrier function.
Q6: Does this compound impact gastric acid secretion, a key factor in ulcer development?
A6: Research indicates that this compound can decrease gastric acid secretion in pylorus-ligated rats. [] This effect may contribute to its overall anti-ulcer activity by reducing the acidic environment that can damage the gastric mucosa.
Q7: What is the impact of this compound on ulcer healing compared to existing drugs?
A7: In animal models, this compound demonstrated a significant acceleration in the healing of both acetic acid-induced ulcers and ulcers induced by other methods. [] Its efficacy in promoting ulcer healing was comparable to that of plaunotol, another anti-ulcer agent.
Q8: Are there any preclinical studies exploring the potential benefits of combining this compound with other anti-ulcer agents?
A8: Preclinical research has explored the combined effects of this compound with Roxatidine acetate hydrochloride, another anti-ulcer drug. [] This suggests ongoing research into potential synergistic effects or advantages of combining this compound with other medications for ulcer treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
